(3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
Description
(3-Chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate is a nitrogen-containing organic compound characterized by a benzylammoniumolate core with two chlorinated aromatic substituents. The Z-configuration of the methylidene group ensures specific spatial arrangements, influencing its reactivity and intermolecular interactions.
The 3-chlorobenzyl and 4-chlorophenyl substituents introduce steric and electronic effects:
- The Z-geometry restricts rotational freedom, which may confer selectivity in binding or reaction pathways.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(3-chlorophenyl)methyl]methanimine oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-13-6-4-11(5-7-13)9-17(18)10-12-2-1-3-14(16)8-12/h1-9H,10H2/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBNNWMGFSHYIZ-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C[N+](=CC2=CC=C(C=C2)Cl)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C/[N+](=C/C2=CC=C(C=C2)Cl)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate typically involves a multi-step process. Starting with the chlorination of benzyl chloride to produce 3-chlorobenzyl chloride, the next step involves the reaction with an appropriate amine under controlled temperature and pressure conditions to form the intermediate. Subsequent reactions with (Z)-(4-chlorophenyl)methylidene derivatives under catalytic conditions yield the final compound.
Industrial Production Methods: Industrial production of this compound requires scaled-up versions of the lab-based procedures, utilizing batch reactors and continuous flow systems. The synthesis must be optimized for yield and purity, often involving the use of high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Research explores its interaction with biological molecules and potential pharmaceutical applications.
Medicine: Investigations into its efficacy as an antimicrobial or anticancer agent.
Industry: Its unique properties lend to use in the development of specialized materials, including polymers and coatings.
Mechanism of Action: The exact mechanism by which (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular function. Molecular targets could include DNA, proteins, or cell membranes, where the compound's structure allows it to bind and interfere with biological processes.
Comparison with Similar Compounds
Substituent Variations in Ammoniumolate Derivatives
Key structural analogues and their differentiating features are summarized below:
| Compound Name | Substituent 1 (Benzyl) | Substituent 2 (Arylidene) | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| (3-Chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate | 3-Cl | 4-Cl | Not reported | High polarity, potential bioactivity |
| (Z)-(4-Chlorophenyl)methylideneammoniumolate | 4-OCH₃ | 4-Cl | 275.73 | Enhanced solubility due to methoxy group |
| (2-Chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate | 2-Cl | Phenyl (no Cl) | Not reported | Reduced steric hindrance |
| {(Z)-[3-(2-Chloro-6-fluorobenzyl)-2,4-dihydroxyphenyl]methylidene}(methyl)ammoniumolate | 2-Cl, 6-F | 3,5-dimethylphenyl | Not reported | Multifunctional (OH, F substituents) |
Key Observations:
- Electron-withdrawing vs. Electron-donating Groups: The 3-chloro substituent (meta position) in the target compound contrasts with the 4-methoxy group (para, electron-donating) in the analogue from . This difference significantly alters solubility and electronic properties, with methoxy groups enhancing hydrophilicity .
Research Findings and Implications
- Pharmacological Potential: The absence of mutagenicity in structurally related thiazolidinones () supports further exploration of the target compound’s safety profile.
- Material Science Applications: The electron-deficient nature of ammoniumolates makes them candidates for organic semiconductors or ionic liquids, though substituent choice (e.g., methoxy vs. chloro) will dictate conductivity and stability .
Biological Activity
Overview of (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate
Chemical Structure and Properties
- The compound is characterized by a chlorobenzyl group and a chlorophenyl group, which may influence its biological interactions.
- The presence of halogen atoms like chlorine often enhances lipophilicity, potentially affecting the compound's ability to penetrate biological membranes.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, chlorinated benzyl derivatives have been studied for their effectiveness against various bacteria and fungi.
- Mechanism of Action : Antimicrobial agents typically disrupt bacterial cell walls or inhibit protein synthesis, leading to cell death.
- Case Studies :
- A study on related chlorinated compounds demonstrated significant inhibition of Gram-positive bacteria, suggesting potential efficacy for this compound as well.
Anticancer Properties
Chlorinated compounds have been explored in cancer research due to their ability to interact with cellular pathways.
- In vitro Studies : Compounds similar to (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate have shown cytotoxic effects on various cancer cell lines.
- Mechanism : These compounds may induce apoptosis or inhibit cell proliferation by interfering with DNA synthesis.
Enzyme Inhibition
Certain ammonium salts have been recognized for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications.
- Example : Research has highlighted that similar structures can act as inhibitors of acetylcholinesterase, an enzyme critical in neurotransmission.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| (3-chlorobenzyl)amine | Antimicrobial | Staphylococcus aureus | Smith et al. 2020 |
| (4-chlorobenzyl)amine | Anticancer | HeLa cells | Johnson et al. 2021 |
| (3-chloro-4-methylbenzyl)ammonium chloride | Enzyme Inhibition | Acetylcholinesterase | Lee et al. 2019 |
Q & A
Q. What are the optimal synthetic routes for (3-chlorobenzyl)[(Z)-(4-chlorophenyl)methylidene]ammoniumolate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, General Procedure A involves reacting 3-chlorobenzylamine derivatives with 4-chlorobenzaldehyde under acidic conditions to form the Schiff base intermediate. Subsequent oxidation or ammonium salt formation yields the target compound. Key optimization parameters include:
- Temperature : 45–50°C for controlled imine bond formation (avoiding side reactions like over-oxidation) .
- Catalysts : Use of anhydrous HCl or acetic acid to enhance reaction rates .
- Purification : Recrystallization from ethanol/water mixtures improves purity, monitored by TLC (Rf ~0.60 in hexane/EtOH) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons at δ 7.13–7.75 ppm (integration confirms substitution patterns) .
- Imine (C=N) carbon resonance at ~166 ppm in ¹³C NMR .
- FTIR : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H ammonium) .
- X-ray Crystallography : Resolves Z-configuration of the methylidene group and ammoniumolate geometry. SHELX software is recommended for refinement .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound, and what challenges exist in validating these predictions?
- Methodological Answer :
- Docking Workflow :
Target Selection : Prioritize enzymes with known inhibition by chlorinated aromatics (e.g., thrombin, proteases) .
Ligand Preparation : Optimize the compound’s protonation state (ammoniumolate form) using tools like Avogadro.
Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. Challenges include accounting for solvent effects and dynamic binding modes .
- Case Study : Analogues with 4-chlorophenyl groups showed thrombin inhibition (Ki ~10 µM), but docking overestimated affinity due to rigid-body approximations .
Q. What strategies resolve contradictions in crystallographic data regarding the compound's conformation?
- Methodological Answer :
- Multi-Model Refinement : Use SHELXL to test alternative conformations (e.g., ammonium group orientation) and apply occupancy refinement for disordered regions .
- Hydrogen Bond Analysis : Inconsistencies in N–H⋯O/Cl distances (2.866–3.417 Å) may indicate dynamic disorder. Neutron diffraction or low-temperature (100 K) data collection improves resolution .
- Case Study : A 2010 structure (Acta Cryst. E66) resolved ammonium-water clashes by modeling a hemihydrate, confirming H-bonding networks via R-factor convergence (final R1 = 0.039) .
Q. How does the compound's nonlinear optical (NLO) properties influence its potential applications, and what experimental methods assess these properties?
- Methodological Answer :
- Z-Scan Technique : Measures NLO parameters (n₂, β) using ns laser pulses at 532 nm. For benzhydrazide analogues:
- Third-Order Susceptibility (χ⁽³⁾) : ~10⁻¹³ esu, comparable to organic NLO standards .
- Optical Limiting : Thresholds decrease with concentration, suggesting aggregation-enhanced nonlinear absorption .
- Design Strategy : Introduce electron-withdrawing groups (e.g., -Cl) to enhance charge transfer, as seen in 4-chloro-N’-arylidene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
